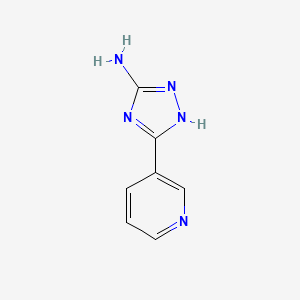

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

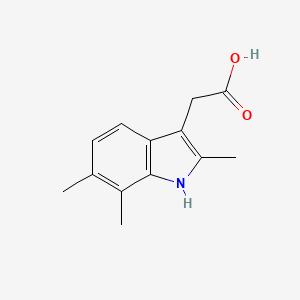

The compound “5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine” is a complex organic molecule that likely contains a pyridine ring and a triazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine” were not found, related compounds have been synthesized using various methods . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications

Antibacterial Agents

The derivatives of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine have been synthesized and evaluated for their antibacterial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The synthesis involves various steps, including condensation, amination, and cyclization processes, and the derivatives are characterized by elemental analysis and spectroscopic techniques .

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, which include the triazolopyridine scaffold, are of increasing interest in drug design due to their structural similarity to DNA bases like adenine and guanine. This similarity is key to their effectiveness, particularly in antiviral and anticancer drugs. These compounds also contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity of the drugs they are incorporated into .

Photophysical Behavior Study

The compound exhibits intricate photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions. This makes it a candidate for study in the development of purely organic materials that show multicolor fluorescent and phosphorescent behavior, which is a significant challenge in practical applications .

Synthesis of N-(pyridin-2-yl)amides

The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions. These amides have varied medicinal applications and are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a mild and metal-free process .

Organic Synthesis Building Block

This compound serves as a building block in synthetic chemistry, particularly for introducing pyridine groups within other molecules. The development of new compounds with unique properties, such as those used in crop protection, is a major outcome of using this compound in synthetic chemistry.

Catalysis Research

Magnesium oxide nanoparticles (MgO NPs) have been used to catalyze the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. This showcases the compound’s role in facilitating novel synthetic methods and contributing to the field of catalysis .

properties

IUPAC Name |

5-pyridin-3-yl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTVEFNDQUIZNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189079 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

35607-27-3 |

Source

|

| Record name | 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)